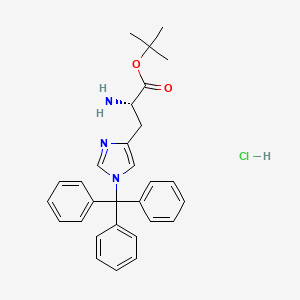

H-His(Trt)-Otbu HCl

Vue d'ensemble

Description

H-His(Trt)-Otbu HCl is a derivative of the amino acid histidine . It is used in peptide synthesis . The molecular formula is C29H32ClN3O2 .

Synthesis Analysis

The synthesis of similar compounds, such as poly (l-histidine) (PHIS), has been studied. The novel monomer N im-trityl-protected N-carboxy anhydride of L-histidine (Trt-HIS-NCA) was used for the synthesis of PHIS . Kinetic studies of the ring-opening polymerization of Trt-HIS-NCA followed first-order kinetics, indicating that the polymerization is “living” .

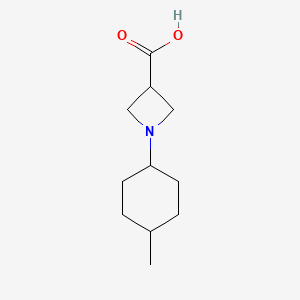

Molecular Structure Analysis

The molecular structure of H-His(Trt)-Otbu HCl includes a total of 59 bonds. There are 34 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 1 double bond, 23 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 Imidazole .

Applications De Recherche Scientifique

Synthesis of Poly (L-histidine) (PHIS)

The compound H-His(Trt)-Otbu HCl can be used in the synthesis of poly (L-histidine) (PHIS). This is a novel monomer used for the synthesis of PHIS. The ring opening polymerization of H-His(Trt)-Otbu HCl follows first order kinetics, indicating that the polymerization is “living” .

Controlled Polymerization of Histidine

H-His(Trt)-Otbu HCl can be used in controlled polymerization of histidine.

3. Study of Conformation of Poly (L-histidine) (PHIS) The conformation of poly (L-histidine) (PHIS) was studied at different pH values and temperatures by circular dichroism, revealing that it adopts a random coil conformation at low pH and temperatures, a β-sheet conformation at higher pH, and probably a broken β-sheet conformation at higher temperatures .

Influence of Hydrophobic Amino Acids

The influence of either leucine (LEU) or γ-benzyl- L -glutamate (BLG) randomly distributed along the PHIS chain on the pKa and degree of protonation in the terpolymers revealed that although the pKa is lower, the protonation of PHIS increases at lower pH values, while it is lower at a higher pH as compared to that obtained for PHIS .

Aggregation of PEO-b-PHIS

The aggregates of PEO- b -P (HIS- co -PLEU (BLG)) in water were found to swell more by decreasing the pH and increasing the hydrophobic amino acids, and eventually become disrupted .

Drug and Gene Delivery Applications

The results indicate that it is possible to fine-tune the protonation of PHIS as a function of pH and temperature, and thus to control the conditions where the aggregates will be disrupted, a prerequisite for drug and gene delivery applications .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJUKIBWBKXMAT-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-His(Trt)-Otbu HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)